molecular formula C4H5F2NO4 B13256934 3-Amino-2,2-difluorobutanedioic acid CAS No. 73395-31-0

3-Amino-2,2-difluorobutanedioic acid

Cat. No.: B13256934
CAS No.: 73395-31-0
M. Wt: 169.08 g/mol
InChI Key: ZDNZCAJNMQJPRB-UHFFFAOYSA-N
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Description

3-Amino-2,2-difluorobutanedioic acid is a fluorinated amino acid derivative with the molecular formula C₄H₅F₂NO₄. This compound is of significant interest due to its unique structural features, which include the presence of both amino and difluoromethyl groups. These features make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-difluorobutanedioic acid can be achieved through several methods. One common approach involves the fluorination of amino acid precursors. For example, the preparation of (2S,3S)- and (2R,3S)-2-fluoro and (3S)-2,2-difluoro-3-amino carboxylic acid derivatives from alanine, valine, leucine, threonine, and β-alanine has been described . The reaction typically involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-difluorobutanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the difluoromethyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include various fluorinated amino acid derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-2,2-difluorobutanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-difluorobutanedioic acid involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-fluorobutanedioic acid: Similar structure but with only one fluorine atom.

    3-Amino-2,2,3-trifluorobutanedioic acid: Contains an additional fluorine atom compared to 3-Amino-2,2-difluorobutanedioic acid.

    3-Amino-2,2-dichlorobutanedioic acid: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group imparts unique electronic and steric properties, making this compound distinct from its analogs.

Properties

CAS No.

73395-31-0

Molecular Formula

C4H5F2NO4

Molecular Weight

169.08 g/mol

IUPAC Name

3-amino-2,2-difluorobutanedioic acid

InChI

InChI=1S/C4H5F2NO4/c5-4(6,3(10)11)1(7)2(8)9/h1H,7H2,(H,8,9)(H,10,11)

InChI Key

ZDNZCAJNMQJPRB-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)(C(C(=O)O)(F)F)N

Origin of Product

United States

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